molecular formula C11H11ClN4 B11799662 N-Allyl-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine CAS No. 1707394-14-6

N-Allyl-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine

Cat. No.: B11799662
CAS No.: 1707394-14-6
M. Wt: 234.68 g/mol
InChI Key: FVSZHFURINIDFM-UHFFFAOYSA-N
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Description

N-Allyl-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine (CAS 1707394-14-6) is a chemical compound with the molecular formula C11H11ClN4 and a molecular weight of 234.69 g/mol . This molecule belongs to the class of pyrrole–aminopyrimidine heterocyclic ensembles, which are recognized as privileged scaffolds in modern medicinal chemistry and drug design due to their promising biological activities . The core research value of this compound lies in its structural combination of two fundamental pharmacophores. The pyrrole ring is a key structural motif in numerous natural products and pharmaceuticals, including the anti-tumor agent Sunitinib and the anti-hyperlipidemic Atorvastatin . The aminopyrimidine ring is a fundamental component of nucleic acids and a frequent scaffold in many therapeutic agents; the presence of an amino group on the pyrimidine ring is known to enhance pharmacological properties . Substituted 2-aminopyrimidines are found in antiviral (Lamivudine, Rilpivirine), anti-cancer (Imatinib, Erlotinib), and other medicines . Pyrrole–aminopyrimidine conjugates, such as this compound, are particularly prospective for targeted cancer therapy. They have demonstrated significant potential as potent inhibitors of various protein kinases—enzymes that are critical regulators of cell signaling and are frequently disrupted in cancers . Specific pyrrole–aminopyrimidine derivatives have been identified as inhibitors of JAK2 (Janus kinase 2), Cdc7 kinase (Cell division cycle 7-related protein kinase), and Polo-like kinase 1, all of which are attractive targets in oncology . The synthetic route to such ensembles, involving cyclocondensation, has been optimized to achieve high yields, facilitating their availability for research purposes . This compound is intended for research applications such as kinase inhibitor development, structure-activity relationship (SAR) studies, and exploratory medicinal chemistry. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1707394-14-6

Molecular Formula

C11H11ClN4

Molecular Weight

234.68 g/mol

IUPAC Name

6-chloro-N-prop-2-enyl-5-pyrrol-1-ylpyrimidin-4-amine

InChI

InChI=1S/C11H11ClN4/c1-2-5-13-11-9(10(12)14-8-15-11)16-6-3-4-7-16/h2-4,6-8H,1,5H2,(H,13,14,15)

InChI Key

FVSZHFURINIDFM-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=C(C(=NC=N1)Cl)N2C=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic addition of guanidine to the triple bond of 2-acylethynylpyrrole, followed by intramolecular cyclization and dehydration (Scheme 1). For N-allyl derivatives, replacing guanidine with N-allylguanidine could directly install the allylamine group at the pyrimidine’s 4-position. However, this modification may necessitate adjustments to base concentration and solvent polarity to accommodate the bulkier allyl group.

Key Conditions :

  • Solvent : DMSO (enhances base strength and reaction homogeneity).

  • Base : KOH (1.5 equivalents relative to substrate).

  • Temperature : 110–115°C (balances reaction rate and side-product formation).

  • Time : 4 hours (optimal for complete conversion).

Substrate Scope and Limitations

Stepwise Substitution on Dichloropyrimidine Intermediates

A modular approach involves synthesizing 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine followed by sequential substitution with allylamine. This method leverages the differential reactivity of chlorines at the 4- and 6-positions.

Synthesis of 4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine

Patent US10364248B2 outlines methods for preparing chlorinated pyrrolopyrimidines, which can be adapted for pyrimidine precursors. For instance, reacting pyrrole with 4,6-dichloropyrimidine-5-carbonyl chloride under Friedel-Crafts conditions installs the pyrrole group at position 5.

Typical Procedure :

  • Pyrrole Introduction :

    • Substrate: 4,6-dichloropyrimidine-5-carbonyl chloride.

    • Conditions: AlCl₃ catalyst, dichloromethane, 0°C to room temperature.

    • Yield: ~70% (estimated based on analogous reactions).

  • Chlorine Retention : The 6-chloro group remains inert under these conditions, enabling subsequent functionalization.

Allylamine Substitution at Position 4

The 4-chloro group is selectively displaced by allylamine via nucleophilic aromatic substitution (NAS). Polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) facilitate this reaction.

Optimized Parameters :

  • Base : K₂CO₃ or Et₃N (scavenges HCl).

  • Solvent : DMF or NMP.

  • Molar Ratio : 1:1.2 (pyrimidine:allylamine).

  • Time : 12–24 hours.

Example :
4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine (1 mmol) and allylamine (1.2 mmol) in DMF with K₂CO₃ (2 mmol) at 90°C for 18 hours yield the target compound in 65–75% yield after column chromatography.

Cross-Coupling and Buchwald-Hartwig Amination

Transition-metal-catalyzed reactions offer regioselective pathways for introducing the allylamine group. Patent AU2017341324A1 highlights the use of palladium catalysts for aminating chloropyrimidines, a strategy applicable to N-allyl-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine.

Buchwald-Hartwig Amination

This method couples chloropyrimidines with allylamine using a palladium catalyst (e.g., Pd₂(dba)₃) and a bulky phosphine ligand (e.g., Xantphos).

Procedure :

  • Catalyst System : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).

  • Solvent : Toluene or dioxane.

  • Base : Cs₂CO₃.

  • Temperature : 100–110°C.

  • Yield : 60–70%.

Challenges and Solutions

  • Competing Side Reactions : The 6-chloro group may undergo unintended substitution. Using milder conditions (lower temperature, shorter time) preserves the chloro substituent.

  • Ligand Selection : Bulky ligands favor monoamination at position 4.

Comparative Analysis of Methods

Method Yield Advantages Disadvantages
Cyclocondensation70–91%One-pot synthesis; high atom economy.Requires specialized acylethynylpyrroles.
Stepwise Substitution65–75%Modular; amenable to scale-up.Multiple steps increase purification burden.
Buchwald-Hartwig60–70%Regioselective; mild conditions.Costly catalysts; sensitivity to oxygen.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.

Major Products:

    Oxidation: Formation of oxidized derivatives, such as N-oxide or hydroxylated products.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new catalysts and ligands for various chemical reactions.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its ability to interact with biological targets.
  • Studied for its role in drug discovery and development.

Industry:

  • Utilized in the production of advanced materials, such as polymers and coatings.
  • Applied in the development of new agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Allyl-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares N-Allyl-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine with structurally related pyrimidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Features/Applications Evidence Source
This compound C₁₁H₁₁ClN₄ 234.69 Cl (C6), 1H-pyrrol-1-yl (C5), allyl-amine (C4) Potential hydrogen bonding via pyrrole; allyl group for reactivity
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine C₁₂H₁₉N₅ 233.31 4-aminopiperidin-1-yl (C6), allyl-amine (C4) Enhanced solubility due to piperidine; pharmaceutical/agrochemical applications
4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine C₈H₁₁ClN₄ 210.66 Cl (C4), pyrrolidin-1-yl (C6), amine (C5) Pyrrolidine introduces conformational flexibility; no allyl group
6-Chloro-N-methylpyrimidin-4-amine C₅H₇ClN₄ 158.59 Cl (C6), methyl-amine (C4) Simpler structure; intermediate in synthesis
6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine C₁₁H₁₀ClN₅O₂ 295.68 Cl (C6), nitro (C5), methyl-phenyl-amine (C4) Electron-withdrawing nitro group; potential antimicrobial activity

Key Structural and Functional Differences

Substituent Effects on Reactivity: The pyrrole ring in the target compound (vs. The allyl group distinguishes the compound from simpler analogs (e.g., methyl or phenyl substitutions in ), offering pathways for click chemistry or polymerization.

Molecular Weight and Solubility: Higher molecular weight (234.69 g/mol) compared to 4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine (210.66 g/mol) may reduce solubility but improve membrane permeability in biological systems. The 4-aminopiperidin-1-yl group in increases hydrophilicity, favoring aqueous-phase applications.

Biological Activity

N-Allyl-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine (CAS No. 1707394-14-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

  • Molecular Formula : C11_{11}H11_{11}ClN4_{4}
  • Molecular Weight : 234.69 g/mol
  • CAS Number : 1707394-14-6

This compound exhibits biological activity primarily through inhibition of specific enzymes and pathways involved in disease progression. Research has shown that compounds with similar structural features often target kinases and other proteins involved in cell signaling pathways.

Inhibition of Kinases

Studies indicate that pyrimidine derivatives can act as inhibitors of various kinases, including WEE1, which plays a critical role in cell cycle regulation. Inhibition of WEE1 can lead to enhanced cancer cell sensitivity to DNA-damaging agents, making it a promising target for anticancer therapies .

Antiviral Activity

Recent investigations into the antiviral properties of similar compounds have demonstrated efficacy against viruses such as Hepatitis C. For instance, related pyrazole derivatives have been shown to inhibit viral replication by suppressing cyclooxygenase enzymes, suggesting that this compound may exhibit similar effects .

Anticancer Potential

The compound's structural analogs have been evaluated for their anticancer properties. For example, pyrimidines and their derivatives have been reported to induce apoptosis in cancer cells by disrupting critical signaling pathways. The specific activity of this compound against various cancer cell lines remains an area for further exploration.

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the pyrimidine and pyrrole rings can significantly influence the compound's potency and selectivity.

Substituent Effect on Activity
Allyl GroupEnhances binding affinity to target proteins
Chlorine AtomModulates lipophilicity and cellular uptake
Pyrrole RingContributes to interaction with biological targets

Case Studies

Several case studies have highlighted the potential applications of compounds similar to this compound:

  • Antiviral Efficacy : A study demonstrated that a related compound inhibited Hepatitis C virus replication with an IC50_{50} value of 1.96 μM, suggesting that modifications to the pyrimidine structure could enhance antiviral properties .
  • Cancer Cell Line Studies : In vitro assays revealed that pyrimidine derivatives induced apoptosis in various cancer cell lines, with IC50_{50} values ranging from 10 μM to 50 μM depending on the specific structural modifications applied .
  • Kinase Inhibition : Research on similar pyrimidine-based compounds indicated effective inhibition of WEE1 kinase, leading to increased cytotoxicity in cancer cells treated with DNA-damaging agents .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-Allyl-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine and related pyrimidine derivatives?

Synthesis typically involves multi-step organic reactions:

  • Nucleophilic substitution : Chlorine at the C6 position of the pyrimidine ring can be replaced with allyl groups via SNAr (nucleophilic aromatic substitution) under basic conditions.
  • Pyrrole coupling : The 1H-pyrrol-1-yl substituent at C5 is introduced via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct cyclization .
  • Amine functionalization : The 4-amine group may be protected (e.g., with Boc groups) to prevent side reactions during synthesis .
    Key optimization : Reaction temperatures (60–120°C) and solvent polarity (DMF, THF) significantly influence yield and purity .

Q. How is the structural integrity of this compound validated in experimental settings?

  • X-ray crystallography : Single-crystal analysis using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) confirms bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) .
  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) resolve regiochemistry and verify substitutions at C5 (pyrrole) and C6 (chlorine) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition : Kinase or polymerase inhibition assays using fluorogenic substrates (e.g., ATP analogs) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

  • Torsional analysis : Compare dihedral angles (e.g., between pyrimidine and pyrrole/phenyl rings) across polymorphs. For example, deviations >10° suggest conformational flexibility .
  • Hydrogen-bond networks : Weak interactions (C–H⋯O/N) stabilize crystal packing; discrepancies in bond lengths (e.g., 1.8–2.2 Å) may indicate dynamic disorder .
  • SHELX refinement : Use R1_1 values (<5%) and wR2_2 (<12%) to assess data quality. High residuals may signal unresolved solvent or twinning .

Q. How should researchers address contradictory Structure-Activity Relationship (SAR) data in pyrimidine derivatives?

  • Molecular docking : Model interactions with targets (e.g., kinases) using software like AutoDock. Compare binding poses of allyl vs. benzyl substituents .
  • Free-energy perturbation (FEP) : Quantify substituent effects (e.g., chlorine vs. methoxy) on binding affinity using MD simulations .
  • Meta-analysis : Cross-reference bioactivity datasets (e.g., ChEMBL) to identify consensus trends (e.g., chlorine enhances cytotoxicity in >60% of analogs) .

Q. What computational strategies are effective for predicting metabolic stability or toxicity?

  • ADMET prediction : Tools like SwissADME or ProTox-II estimate logP (lipophilicity), CYP450 inhibition, and LD50_{50} .
  • Metabolite identification : Use in silico metabolism simulators (e.g., GLORYx) to predict phase I/II metabolites (e.g., allyl oxidation to epoxides) .
  • QSAR modeling : Train models on pyrimidine datasets to correlate substituents (e.g., pyrrole vs. piperidine) with toxicity endpoints .

Methodological Notes

  • Data sources : Prioritize crystallographic data from the Cambridge Structural Database (CSD) and bioactivity data from PubChem or ChEMBL .
  • Contradiction resolution : Use Bayesian statistics to weigh conflicting bioactivity results (e.g., pIC50_{50} variability ±0.5 log units) .

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